3-Pyridazinecarbonyl chloride

Description

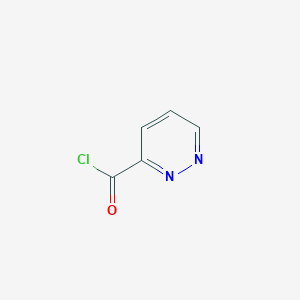

Structure

3D Structure

Properties

IUPAC Name |

pyridazine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O/c6-5(9)4-2-1-3-7-8-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQSQSSQXPUBICC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60598650 | |

| Record name | Pyridazine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499770-82-0 | |

| Record name | Pyridazine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Pyridazinecarbonyl chloride CAS 499770-82-0 properties

Topic: 3-Pyridazinecarbonyl Chloride (CAS 499770-82-0): Technical Synthesis and Application Guide Content Type: In-depth Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Executive Summary

3-Pyridazinecarbonyl chloride (CAS 499770-82-0) is a high-value heteroaromatic electrophile utilized primarily as a "warhead" or linker in the synthesis of bioactive small molecules. Belonging to the pyridazine class—a "privileged scaffold" in medicinal chemistry—this intermediate is critical for introducing the pyridazine-3-carboxamide motif, which is frequently observed in kinase inhibitors, phosphodiesterase (PDE) inhibitors, and GPCR ligands.

This guide provides a rigorous technical analysis of the compound's physicochemical properties, validated synthesis protocols, and handling requirements, addressing the specific challenges of its high moisture sensitivity and reactivity.

Chemical Profile & Physicochemical Properties

3-Pyridazinecarbonyl chloride is an acid chloride derivative of pyridazine.[1] Unlike its phenyl analogs, the presence of the 1,2-diazine ring imparts unique electronic properties, increasing the electrophilicity of the carbonyl carbon while simultaneously rendering the compound highly susceptible to hydrolysis.

| Property | Data / Description |

| CAS Number | 499770-82-0 |

| IUPAC Name | Pyridazine-3-carbonyl chloride |

| Molecular Formula | C₅H₃ClN₂O |

| Molecular Weight | 142.54 g/mol |

| Physical State | Off-white to yellow solid (typically) or semi-solid oil depending on purity.[1] |

| Solubility | Soluble in DCM, THF, Chloroform, Ethyl Acetate. Reacts violently with water/alcohols. |

| Stability | High Moisture Sensitivity. Hydrolyzes rapidly to Pyridazine-3-carboxylic acid and HCl.[1] |

| Storage | Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Desiccate. |

Structural Insight: The electron-deficient nature of the pyridazine ring (due to the -I effect of the two nitrogen atoms) makes the carbonyl chloride significantly more reactive toward nucleophiles than benzoyl chloride. This enhanced reactivity necessitates strict control over reaction conditions to prevent side reactions such as dimerization or hydrolysis [1, 2].[1]

Synthetic Pathways & Experimental Protocols

The synthesis of 3-pyridazinecarbonyl chloride is typically achieved via the chlorination of pyridazine-3-carboxylic acid . Two primary methods are employed: Thionyl Chloride (SOCl₂) mediated chlorination and Oxalyl Chloride ((COCl)₂) mediated chlorination.[1]

Protocol A: Thionyl Chloride Mediated Synthesis (Standard)

This method is preferred for scale-up due to the volatility of byproducts (SO₂ and HCl), simplifying purification.

Reagents:

-

Pyridazine-3-carboxylic acid (1.0 equiv)

-

Thionyl Chloride (SOCl₂) (5.0–10.0 equiv)

-

Catalytic DMF (1-2 drops)

-

Solvent: Neat or Toluene (optional)

Step-by-Step Methodology:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a CaCl₂ drying tube or an inert gas line (N₂/Ar).

-

Addition: Charge the flask with Pyridazine-3-carboxylic acid. Add Thionyl Chloride slowly.[1] If the reaction is sluggish, add 1-2 drops of anhydrous DMF as a catalyst (forms the reactive Vilsmeier-Haack intermediate).

-

Reflux: Heat the mixture to reflux (approx. 75–80°C) for 2–4 hours. The suspension should become a clear solution, indicating consumption of the starting acid.

-

Work-up: Cool the reaction mixture to room temperature. Remove excess SOCl₂ under reduced pressure (rotary evaporator with a base trap for HCl/SO₂).[1]

-

Azeotrope: To ensure complete removal of acidic traces, co-evaporate with anhydrous toluene (2x).

-

Isolation: The resulting residue is the crude acid chloride.[1] It is typically used immediately in the next step without further purification to avoid hydrolysis [3, 4].[1]

Protocol B: Amide Coupling (Schotten-Baumann Conditions)

The most common application is coupling with an amine to form a pyridazine-3-carboxamide .[1]

Reagents:

-

3-Pyridazinecarbonyl chloride (Crude from Protocol A)

-

Amine (R-NH₂) (1.0–1.2 equiv)

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0–3.0 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) or THF

Step-by-Step Methodology:

-

Preparation: Dissolve the amine and base in anhydrous DCM under an inert atmosphere. Cool to 0°C (ice bath) to control the exotherm.

-

Addition: Dissolve the 3-pyridazinecarbonyl chloride in a minimal amount of DCM and add it dropwise to the amine solution. Note: Adding the acid chloride to the amine prevents the formation of di-acylated byproducts.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–12 hours. Monitor by TLC or LC-MS (looking for the mass of the amide).[1]

-

Quench: Quench with saturated NaHCO₃ solution.

-

Extraction: Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

Visualization of Workflows

The following diagram illustrates the synthesis and downstream application pathways, highlighting the critical "No Water" decision nodes.

Figure 1: Synthetic workflow for 3-Pyridazinecarbonyl chloride, emphasizing the critical instability window.

Medicinal Chemistry Applications

The pyridazine ring is bio-isosteric to pyridine and phenyl rings but offers distinct physicochemical advantages:

-

Hydrogen Bonding: The N1/N2 atoms can serve as hydrogen bond acceptors, interacting with specific residues in enzyme active sites (e.g., hinge regions of kinases) [5].

-

Polarity & Solubility: Pyridazines are generally more polar than their phenyl counterparts, potentially improving the water solubility of the final drug candidate.[1]

-

Metabolic Stability: The electron-deficient ring is less prone to oxidative metabolism by CYP450 enzymes compared to electron-rich aromatics.[1]

Target Classes:

-

Kinase Inhibitors: The 3-carboxamide linkage positions the pyridazine ring to interact with the ATP-binding pocket.

-

GABA-A Receptor Ligands: Pyridazine derivatives have shown affinity for benzodiazepine binding sites.[1]

-

Anti-inflammatory Agents: Used in the synthesis of COX-2 inhibitors and p38 MAP kinase inhibitors [6].[1]

Handling, Safety, and Storage (MSDS Summary)

Hazard Classification:

-

Corrosive (Skin Corr.[1][2][3] 1B): Causes severe skin burns and eye damage.[1]

-

Moisture Sensitive: Reacts violently with water to release HCl gas.[1]

Best Practices:

-

PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat. Work inside a fume hood.

-

Storage: Store in a tightly sealed container, preferably under an inert atmosphere (Argon) in a refrigerator (2–8°C).

-

Spill Management: Do not use water. Neutralize with sodium bicarbonate or lime before disposal.[1]

References

-

Synthesis of Pyridazine Derivatives: Organic Chemistry Portal. "Synthesis of pyridazines." Link

-

Acid Chloride Reactivity: Chemguide. "Nucleophilic Addition/Elimination in the Reaction between Acyl Chlorides and Amines." Link

-

General Protocol for Acid Chlorides: Fisher Scientific. "Amide Synthesis: Amination of acyl chlorides." Link

-

Handling Moisture Sensitive Reagents: Wipf Group, University of Pittsburgh.[1] "Techniques for Handling Air- and Moisture-Sensitive Compounds."[1] Link

-

Medicinal Importance of Pyridazines: Journal of Chemical and Pharmaceutical Research. "Synthesis, Characterization and Biological Evaluation of Pyridazine Derivatives." Link

-

Pyridazine Scaffold Review: Bioorganic & Medicinal Chemistry. "Recent contributions of pyridazine as a privileged scaffold of anticancer agents."[1] Link

Sources

An In-Depth Technical Guide to Pyridazine-3-Carbonyl Chloride: Synthesis, Reactivity, and Handling

Introduction: The Strategic Importance of the Pyridazine Moiety

In the landscape of modern drug discovery and development, the pyridazine ring stands out as a heterocyclic scaffold of significant interest. Its unique physicochemical properties—including a notable dipole moment, dual hydrogen-bonding capability, and inherent polarity—make it an attractive component for designing novel therapeutics. Pyridazine-containing compounds have shown promise and success in various therapeutic areas, serving as crucial intermediates in the synthesis of biologically active molecules with potential antimicrobial, anti-inflammatory, and anticancer properties.[1]

At the heart of many synthetic pathways utilizing this scaffold is pyridazine-3-carbonyl chloride. This highly reactive acyl chloride is the activated form of pyridazine-3-carboxylic acid, transforming a stable carboxylic acid into a versatile electrophilic building block. For researchers, scientists, and drug development professionals, a thorough understanding of its synthesis, reactivity, and safe handling is paramount to unlocking its full potential in the creation of next-generation pharmaceuticals and agrochemicals. This guide provides a comprehensive technical overview grounded in established chemical principles and field-proven practices.

Physicochemical Properties

A precise understanding of a reagent's physical and chemical characteristics is fundamental for its effective use in synthesis. The properties of pyridazine-3-carbonyl chloride and its precursor are summarized below.

| Property | Pyridazine-3-carbonyl Chloride | Pyridazine-3-carboxylic Acid (Precursor) |

| Molecular Formula | C₅H₃ClN₂O[2] | C₅H₄N₂O₂ |

| Molecular Weight | 142.54 g/mol [2] | 124.10 g/mol |

| CAS Number | 499770-82-0[2] | 2164-61-6 |

| Appearance | (Typically a solid) | Light brown solid[1] |

| Melting Point | Not widely reported | 200-209 °C |

| Reactivity | Highly reactive, moisture-sensitive | Stable solid |

Synthesis of Pyridazine-3-Carbonyl Chloride

The conversion of a stable carboxylic acid into a highly reactive acyl chloride is a cornerstone of organic synthesis, enabling the formation of amides, esters, and other derivatives. The most common and reliable method for preparing pyridazine-3-carbonyl chloride is through the reaction of its parent carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.

Causality of Reagent Choice:

-

Thionyl Chloride (SOCl₂): This reagent is frequently chosen because the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous at room temperature. This simplifies the purification process, as the byproducts can be easily removed under reduced pressure or with a gas bubbler, driving the reaction to completion.

-

Oxalyl Chloride ((COCl)₂): Often used with a catalytic amount of dimethylformamide (DMF), this reagent is also effective and produces gaseous byproducts (CO, CO₂, HCl). It is sometimes preferred for more sensitive substrates as the reaction can often be run at lower temperatures.

The synthesis must be conducted under strictly anhydrous (moisture-free) conditions, as the acyl chloride product will readily hydrolyze back to the carboxylic acid in the presence of water.[3]

Field-Proven Experimental Protocol: Synthesis using Thionyl Chloride

This protocol describes a standard laboratory-scale synthesis. All operations must be performed in a certified chemical fume hood.

Materials:

-

Pyridazine-3-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene (or dichloromethane)

-

Rotary evaporator

-

Schlenk line or nitrogen/argon manifold

-

Oil bath and heating mantle

Step-by-Step Methodology:

-

System Preparation: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Ensure all glassware is oven-dried and cooled under a stream of inert gas (nitrogen or argon) to eliminate atmospheric moisture.

-

Reagent Charging: To the flask, add pyridazine-3-carboxylic acid (1.0 eq). Suspend the acid in a minimal amount of anhydrous toluene.

-

Addition of Chlorinating Agent: Under a positive pressure of inert gas, slowly add an excess of thionyl chloride (typically 2-3 eq.) to the suspension at room temperature. The addition may be exothermic.

-

Reaction: Heat the reaction mixture to reflux (for toluene, ~110 °C) using an oil bath. Maintain reflux with stirring for 2-4 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases. The progress can be monitored by observing the dissolution of the solid starting material.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Crucially, the vapor should be passed through a basic scrubber (e.g., NaOH solution) to neutralize the corrosive HCl and SO₂ gases.

-

The resulting crude solid or oil is pyridazine-3-carbonyl chloride. Due to its reactivity, it is often used immediately in the next synthetic step without further purification.

-

Chemical Reactivity and Applications in Drug Development

Pyridazine-3-carbonyl chloride's utility stems from its high reactivity as an electrophile in nucleophilic acyl substitution reactions.[4][5] The electron-withdrawing nature of the adjacent nitrogen atoms in the pyridazine ring further enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by nucleophiles.[6]

This reactivity allows for the facile construction of a diverse library of pyridazine derivatives, which is a key strategy in medicinal chemistry for exploring structure-activity relationships (SAR).

Key Reactions:

-

Amide Formation: Reaction with primary or secondary amines yields the corresponding amides. This is one of the most common applications, as the amide bond is a stable and prevalent functional group in pharmaceuticals. A non-nucleophilic base like triethylamine or pyridine is often added to scavenge the HCl byproduct.[7][8]

-

Ester Formation: Reaction with alcohols produces esters. This reaction is also typically performed in the presence of a base.[7]

-

Hydrolysis: As previously mentioned, reaction with water rapidly converts the acyl chloride back to the less reactive pyridazine-3-carboxylic acid. This underscores the need for stringent anhydrous conditions during its synthesis and use.[7]

Critical Safety and Handling Procedures

Acyl chlorides as a class are hazardous materials, and pyridazine-3-carbonyl chloride is no exception. Its reactivity makes it corrosive and a lachrymator (tear-producing). Safe handling is non-negotiable.[9][10]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a full-face shield are mandatory.[11]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile gloves, worn in double pairs).[12]

-

Body Protection: A flame-retardant lab coat and closed-toe shoes are required.

-

Respiratory Protection: All manipulations must be performed within a certified chemical fume hood to avoid inhalation of corrosive vapors.[11][13]

Storage and Handling:

-

Inert Atmosphere: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon).[9]

-

Moisture Control: Keep away from water and moisture at all times. Store in a cool, dry, well-ventilated area away from incompatible materials such as bases, alcohols, and oxidizing agents.[14]

-

Spill Management: In case of a spill, do not use water. Neutralize small spills with a dry, inert absorbent material like sand or sodium bicarbonate.

Quenching and Disposal: Unused or residual pyridazine-3-carbonyl chloride must be neutralized before disposal.

-

Work in a fume hood.

-

Slowly and cautiously add the acyl chloride to a stirred, cooled (ice bath) solution of sodium bicarbonate or a dilute base. Be prepared for vigorous gas evolution (CO₂ and HCl).

-

Alternatively, slowly add the reagent to a stirred, cooled vessel containing a non-nucleophilic alcohol like isopropanol.

-

Once the reaction has ceased, the neutralized solution can be disposed of according to institutional and local waste regulations.

Conclusion

Pyridazine-3-carbonyl chloride is a powerful and versatile synthetic intermediate that serves as a gateway to a vast array of complex molecules. Its heightened reactivity, a direct result of its chemical structure, makes it an invaluable tool for medicinal chemists and drug development scientists aiming to incorporate the functionally rich pyridazine scaffold into novel compounds. However, this same reactivity demands a high degree of respect and caution. By adhering to rigorous synthetic protocols and stringent safety procedures, researchers can effectively and safely leverage the capabilities of this important chemical building block to drive innovation in science and medicine.

References

-

Matrix Fine Chemicals. (n.d.). PYRIDAZINE-3-CARBONYL CHLORIDE | CAS 499770-82-0. Retrieved February 8, 2026, from [Link]

-

Wikipedia. (n.d.). Pyridazine. Retrieved February 8, 2026, from [Link]

-

Jubilant Ingrevia Limited. (2024). Pyridine-3-sulfonyl chloride Safety Data Sheet. [Link]

-

Alfa Aesar. (2025). SAFETY DATA SHEET - Pyrazine-2-carbonyl chloride. [Link]

-

MOLBASE. (n.d.). Pyridazine-3-carboxylic acid price & availability. Retrieved February 8, 2026, from [Link]

-

PubChem. (n.d.). Pyrazinecarbonyl chloride. Retrieved February 8, 2026, from [Link]

-

Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

-

Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved February 8, 2026, from [Link]

-

Thieme. (n.d.). Product Class 4: Carboxylic Acid Anhydrides and Their Sulfur, Selenium, and Tellurium Derivatives. [Link]

-

Universidade do Minho. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. [Link]

-

Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). [Link]

-

SciSpace. (n.d.). Action of Thionyl Chloride on Carboxylic Acids in Presence of Pyridine. [Link]

-

WIPO Patentscope. (2001). WO/2001/007416 METHOD OF PRODUCING PYRIDAZINE CARBOXYLIC ACID DERIVATIVES. [Link]

-

YouTube. (2019). Nucleophilic Acyl Substitution Reactivity Chemistry (Acyl Chloride Acid Anhydride Esther Amide). [Link]

-

Chemguide. (n.d.). nucleophilic addition / elimination in the reactions of acyl chlorides. Retrieved February 8, 2026, from [Link]

-

PubChem. (n.d.). (214C)pyridine-3-carboxylic acid. Retrieved February 8, 2026, from [Link]

-

ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved February 8, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. PYRIDAZINE-3-CARBONYL CHLORIDE | CAS 499770-82-0 [matrix-fine-chemicals.com]

- 3. chemistrystudent.com [chemistrystudent.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. m.youtube.com [m.youtube.com]

- 7. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 8. scispace.com [scispace.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. Pyrazinecarbonyl chloride | C5H3ClN2O | CID 88279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 13. jubilantingrevia.com [jubilantingrevia.com]

- 14. fishersci.fr [fishersci.fr]

Technical Guide: 3-Pyridazinecarbonyl Chloride vs. Nicotinoyl Chloride Reactivity

Executive Summary

This guide provides a comparative technical analysis of Nicotinoyl chloride (pyridine-3-carbonyl chloride) and 3-Pyridazinecarbonyl chloride (pyridazine-3-carbonyl chloride). While structurally similar, the introduction of a second nitrogen atom in the pyridazine ring drastically alters the electronic landscape, resulting in significantly higher electrophilicity, faster hydrolysis rates, and distinct stability profiles.

For drug development professionals, substituting a pyridine core with a pyridazine (a "diazine") is a common bioisosteric strategy to lower logP and increase aqueous solubility. However, the synthetic handling of the acyl chloride intermediate requires modified protocols to prevent decomposition and side reactions.

Part 1: Electronic Structure & Theoretical Basis[1]

The reactivity difference between these two species is governed by the electron-deficiency of the heterocyclic ring, which directly influences the electrophilicity of the carbonyl carbon.

The Diazine Effect

-

Nicotinoyl Chloride: The pyridine ring is electron-deficient compared to benzene due to the electronegative nitrogen withdrawing electron density via induction (-I) and resonance (-M).

-

3-Pyridazinecarbonyl Chloride: The pyridazine ring contains two adjacent nitrogen atoms (1,2-diazine). This arrangement creates a stronger electron-withdrawing effect than the single nitrogen in pyridine.

-

LUMO Energy: The Lowest Unoccupied Molecular Orbital (LUMO) of pyridazine is lower in energy than that of pyridine, making the ring—and substituents attached to it—more susceptible to nucleophilic attack.

-

Dipole Moment: The adjacent nitrogens create a concentrated region of electron density, but the rest of the ring (including C3) is highly pi-deficient.

-

Carbonyl Electrophilicity

The carbonyl carbon in 3-pyridazinecarbonyl chloride is significantly "hotter" (more electrophilic) than in nicotinoyl chloride. The inductive effect of the adjacent N2 nitrogen at the ortho-position reinforces the withdrawal from the C3 carbon.

Visualization: Electronic Reactivity Flow

The following diagram illustrates the causality between ring structure and carbonyl reactivity.

Figure 1: Comparative electronic flow showing why the diazine core leads to heightened reactivity.

Part 2: Comparative Reactivity Profile

This section quantifies the practical implications of the electronic differences.

Hydrolysis and Stability

The most immediate operational difference is moisture sensitivity.

| Feature | Nicotinoyl Chloride (HCl Salt) | 3-Pyridazinecarbonyl Chloride |

| State | Solid (usually HCl salt), stable at RT. | Solid/Oil, hygroscopic, degrades rapidly. |

| Hydrolysis Rate | Moderate. Can be weighed in air if quick. | Fast. Fumes in air; requires inert atmosphere. |

| Storage | Desiccator / Ambient. | -20°C under Argon/Nitrogen. |

| Preferred Form | Commercial HCl salt is robust. | Often prepared in situ or used immediately. |

Side Reaction Risks

The high electron deficiency of the pyridazine ring introduces a risk not commonly seen with nicotinoyl chloride: Nucleophilic Aromatic Substitution (SNAr) on the Ring.

-

Mechanism: If a strong nucleophile (or excess base) is used, it may attack the ring carbons (C4, C5, or C6) of the pyridazine rather than the carbonyl, leading to ring-opening or substitution byproducts.

-

Mitigation: For pyridazine couplings, avoid harsh bases (like NaOH/KOH) and high temperatures. Use hindered organic bases (DIPEA) and keep temperatures low (0°C to -10°C).

Part 3: Synthetic Protocols (Self-Validating Systems)

Decision Logic for Coupling

Before starting, select the protocol based on the stability of the acyl chloride.

Figure 2: Decision tree for selecting reaction conditions based on heterocyclic core stability.

Detailed Experimental Protocols

Protocol A: Coupling of Nicotinoyl Chloride (Robust)

Applicable for: Pyridine-3-carbonyl chloride hydrochloride.

-

Suspension: Suspend Nicotinoyl chloride HCl (1.1 equiv) in anhydrous DCM (0.2 M).

-

Activation: Add Triethylamine (TEA) (2.5 equiv) dropwise at 0°C. The mixture will become homogeneous as the free base is liberated, then cloudy as TEA·HCl precipitates.

-

Coupling: Add the nucleophile (amine/alcohol, 1.0 equiv) slowly.

-

Validation: Monitor by TLC/LCMS. Reaction is usually complete within 1-2 hours at RT.

-

Workup: Standard aqueous wash (Sat. NaHCO3) is sufficient.

Protocol B: Preparation & Coupling of 3-Pyridazinecarbonyl Chloride (Sensitive)

Applicable for: 3-Pyridazinecarboxylic acid precursors.

Step 1: In Situ Acid Chloride Formation

-

Suspend 3-pyridazinecarboxylic acid (1.0 equiv) in anhydrous DCM (or Toluene if higher T needed).

-

Add Oxalyl Chloride (1.2 equiv) and a catalytic drop of DMF (Vilsmeier-Haack activation).

-

Stir at RT (or mild reflux 40°C) until gas evolution ceases (approx. 1-2 h).

-

Critical Step: Evaporate solvent and excess oxalyl chloride under high vacuum. Re-dissolve the residue in fresh anhydrous DCM. Do not store.

Step 2: Coupling

-

Cool the acyl chloride solution to 0°C .

-

In a separate vial, mix the Nucleophile (1.0 equiv) and DIPEA (1.2 equiv) in DCM.

-

Inverse Addition: Slowly add the Nucleophile/Base mixture to the cold Acid Chloride solution.

-

Why? This keeps the acyl chloride in excess initially, minimizing the risk of the nucleophile attacking the electron-deficient ring (SNAr).

-

-

Stir at 0°C for 30 mins, then allow to warm to RT.

Part 4: Applications in Drug Design

Bioisosterism

Replacing a pyridine ring with a pyridazine ring is a strategic modification in medicinal chemistry:

-

LogP Reduction: Pyridazine is more polar (lower cLogP) than pyridine, improving aqueous solubility.

-

H-Bonding: The N1-N2 bond provides a unique hydrogen bond acceptor motif that can alter binding affinity in the active site.

-

Metabolic Stability: While the ring is more reactive to nucleophiles chemically, in a biological context, the diazine ring can sometimes resist oxidative metabolism (CYP450) at positions that would be labile in pyridine, although it introduces new risks for aldehyde oxidase metabolism.

References

-

Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.

-

PubChem. (2025). Nicotinoyl Chloride Hydrochloride Compound Summary.

-

[Link]

-

-

Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Theoretical basis for carbonyl electrophilicity and SNAr mechanisms).

- Patel, M., et al. (2018). "Pyridazine Scaffolds in Drug Discovery." Journal of Medicinal Chemistry. (Context for bioisosteric replacement of pyridine with pyridazine). Note: General reference to the class of heterocycles in medicinal chemistry.

Sources

Technical Whitepaper: 3-Pyridazinecarbonyl Chloride

Topic: 3-Pyridazinecarbonyl chloride SMILES and InChIKey Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Structural Informatics, Synthesis Protocols, and Medicinal Chemistry Applications

Executive Summary

3-Pyridazinecarbonyl chloride (CAS 499770-82-0) is a critical electrophilic heterocyclic building block used extensively in the synthesis of bioactive amides and esters.[1][2][3][4] As a bioisostere of nicotinoyl chloride (pyridine-3-carbonyl chloride), the pyridazine core offers unique physicochemical properties—specifically increased hydrophilicity and distinct hydrogen-bonding capabilities—that are pivotal in optimizing the pharmacokinetic profiles of drug candidates. This guide provides the definitive structural data, validated synthesis protocols, and handling procedures required for high-integrity research.

Part 1: Chemical Identity & Informatics[5][6]

The following data constitutes the "Golden Record" for 3-Pyridazinecarbonyl chloride. Researchers should verify these identifiers against their internal chemical inventories to prevent structural misassignment, particularly distinguishing it from its pyridine analogs.

Core Identifiers

| Data Point | Value | Notes |

| Chemical Name | 3-Pyridazinecarbonyl chloride | Also known as Pyridazine-3-carbonyl chloride |

| CAS Number | 499770-82-0 | Specific to the acid chloride form |

| CAS (Acid Precursor) | 2164-61-6 | Pyridazine-3-carboxylic acid |

| Molecular Formula | C₅H₃ClN₂O | |

| Molecular Weight | 142.54 g/mol |

Structural Strings

SMILES:

InChIKey:

Part 2: Structural Properties & Reactivity

The Pyridazine Advantage (Scaffold Hopping)

In medicinal chemistry, replacing a phenyl or pyridine ring with a pyridazine ring is a strategic "scaffold hop." The 1,2-diazine system significantly alters the electronic landscape of the molecule.

-

Dipole Moment & Solubility: The adjacent nitrogen atoms create a higher dipole moment compared to pyridine, typically increasing aqueous solubility (lower LogP).

-

Hydrogen Bonding: The N2 nitrogen acts as a specific hydrogen bond acceptor, potentially engaging unique binding pockets in target proteins (e.g., kinases or GPCRs) that are inaccessible to pyridine analogs.

-

Electrophilicity: The electron-deficient nature of the pyridazine ring makes the carbonyl chloride highly reactive toward nucleophiles (amines, alcohols), requiring strict anhydrous conditions during handling.

Visualization: Scaffold Selection Logic

The following diagram illustrates the decision matrix for selecting the pyridazine scaffold during Lead Optimization.

Figure 1: Decision matrix for utilizing Pyridazine-3-carbonyl chloride in drug design to solve ADME challenges.

Part 3: Synthesis & Generation Protocol

Due to the high moisture sensitivity of 3-pyridazinecarbonyl chloride, commercial batches can degrade into the acid form (CAS 2164-61-6). The most reliable method for research applications is in situ generation immediately prior to coupling.

Validated Protocol: In Situ Generation and Amide Coupling

Objective: Synthesize 3-pyridazinecarbonyl chloride from the acid and couple it with a primary amine (R-NH₂).

Reagents:

-

Starting Material: Pyridazine-3-carboxylic acid (CAS 2164-61-6)

-

Reagent: Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)

-

Catalyst: N,N-Dimethylformamide (DMF) - Essential for Vilsmeier-Haack type activation

-

Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)

Step-by-Step Methodology:

-

Suspension: In a flame-dried round-bottom flask under Argon/Nitrogen, suspend Pyridazine-3-carboxylic acid (1.0 eq) in anhydrous DCM (0.2 M concentration).

-

Activation: Add catalytic DMF (2-3 drops).

-

Chlorination: Dropwise add Oxalyl Chloride (1.2 eq) at 0°C. Note: Gas evolution (CO, CO₂) will be vigorous.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2-3 hours.

-

Checkpoint: The solution should become clear as the acid converts to the soluble acid chloride.

-

-

Isolation (Optional but Risky): If isolation is required, remove solvent in vacuo under strictly anhydrous conditions. Recommendation: Proceed directly to coupling.

-

Coupling: Cool the acid chloride solution to 0°C. Add a solution of the target amine (1.0 eq) and a base (Triethylamine or DIPEA, 2.5 eq) in DCM.

-

Workup: Stir at RT for 4-12 hours. Quench with water, extract with DCM, and purify via flash chromatography.

Visualization: Synthesis Workflow

Figure 2: One-pot synthesis workflow for generating and utilizing 3-pyridazinecarbonyl chloride.

Part 4: Handling & Stability

Critical Warning: 3-Pyridazinecarbonyl chloride is a lachrymator and corrosive. It hydrolyzes rapidly upon exposure to atmospheric moisture to release HCl gas and the parent acid.

-

Storage: If isolated, store at -20°C under inert atmosphere (Argon).

-

Solvent Compatibility: Avoid protic solvents (Methanol, Ethanol, Water). Compatible with DCM, THF, DMF, and Toluene.

-

Quality Control: Check purity via LC-MS after derivatization with excess methanol (forming the methyl ester) because the free acid chloride is too unstable for direct reverse-phase chromatography.

References

-

Matrix Fine Chemicals. (2024).[7] Pyridazine-3-carbonyl chloride Product Data Sheet. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 755257: Pyridazine-3-carboxylic acid. Retrieved from [Link]

-

Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research. Retrieved from [Link]

Sources

- 1. Unleash the Potential of Your Business with Global Wides Trade's Other [globalwidestrade.com]

- 2. Your One-Stop Destination for Other - World wides Trade [worldwidestrade.com]

- 3. Find Top Quality Other at Backed Trade - Your B2B Trading Hub [backedtrade.com]

- 4. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 5. PYRIDAZINE-3-CARBONYL CHLORIDE | CAS 499770-82-0 [matrix-fine-chemicals.com]

- 6. Pyridine-3-sulfonyl chloride | C5H4ClNO2S | CID 3164136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-(Trifluoromethyl)pyridine-2-carbonyl chloride | C7H3ClF3NO | CID 45081948 - PubChem [pubchem.ncbi.nlm.nih.gov]

difference between pyridazine-3-carbonyl chloride and pyridine-3-carbonyl chloride

Topic: Difference Between Pyridazine-3-carbonyl Chloride and Pyridine-3-carbonyl Chloride Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Diazine Divergence

In medicinal chemistry, the substitution of a pyridine ring with a pyridazine ring (1,2-diazine) is a classic "scaffold hop" used to modulate lipophilicity (LogP), metabolic stability, and hydrogen bond donor/acceptor profiles. However, for the synthetic chemist, the transition from pyridine-3-carbonyl chloride (nicotinoyl chloride) to pyridazine-3-carbonyl chloride represents a shift from a robust, isolable reagent to a highly reactive, transient intermediate.

This guide details the structural, electronic, and synthetic divergences between these two bioisosteres, providing validated protocols for handling the unstable pyridazine analogue.

Part 1: Structural and Electronic Divergence

The fundamental difference in reactivity stems from the introduction of the second nitrogen atom in the pyridazine ring.

1.1 Electronic Architecture

-

Pyridine-3-carbonyl chloride: The single nitrogen atom at the 1-position exerts an inductive withdrawing effect (-I), deactivating the ring towards electrophilic attack but activating the carbonyl chloride. However, the ring retains significant aromatic stability (

resonance energy). -

Pyridazine-3-carbonyl chloride: The presence of adjacent nitrogen atoms (N1-N2) creates a unique electronic environment.

-

N-N Repulsion: The lone pair repulsion between N1 and N2 raises the ground state energy, making the system less stable than pyridine.

-

Enhanced Electrophilicity: The combined -I effects of two nitrogen atoms make the carbonyl carbon significantly more electron-deficient (more reactive) than in the pyridine analog.

-

Ring Susceptibility: The C4 and C5 positions of the pyridazine ring become highly susceptible to nucleophilic attack, a side reaction rarely seen with nicotinoyl chloride under standard acylation conditions.

-

1.2 Physicochemical Comparison

| Property | Pyridine-3-carbonyl chloride | Pyridazine-3-carbonyl chloride | Implication |

| State (RT) | Solid (HCl salt) or Liquid | Unstable Oil / Solid (Transient) | Pyridazine analog degrades upon storage. |

| Hydrolysis Rate | Moderate ( | Rapid ( | Requires strictly anhydrous conditions. |

| LogP (Parent Acid) | 0.79 | -0.65 | Pyridazine is significantly more polar. |

| Storage | Stable at | Do Not Store (Use in situ) | Isolation leads to decomposition. |

Part 2: Synthetic Methodologies & Protocols

This section provides the core "How-To" for researchers. The critical distinction is that while nicotinoyl chloride is often isolated, pyridazine-3-carbonyl chloride should be generated and used immediately.

2.1 Workflow Logic (Decision Tree)

Figure 1: Decision tree contrasting the isolation workflow for pyridine vs. pyridazine acid chlorides.

2.2 Protocol A: Pyridine-3-carbonyl Chloride (Standard Isolation)

Use this for bulk preparation of the stable hydrochloride salt.

-

Setup: Charge a round-bottom flask with pyridine-3-carboxylic acid (1.0 equiv).

-

Chlorination: Add Thionyl Chloride (

, 5.0 equiv) carefully. -

Reaction: Heat to reflux (

C) for 2–3 hours. The suspension will clear as the acid chloride forms. -

Workup: Evaporate excess

under reduced pressure. Add dry toluene and re-evaporate (azeotropic removal of traces). -

Isolation: The residue (HCl salt) is a white/off-white solid. It can be stored in a desiccator.

2.3 Protocol B: Pyridazine-3-carbonyl Chloride (In Situ Generation)

Use this for library synthesis or delicate substrates. This method avoids thermal decomposition.

Rationale: Pyridazine-3-carboxylic acid is sparingly soluble in many organic solvents. The use of Oxalyl Chloride with catalytic DMF (Vilsmeier-Haack conditions) allows conversion at lower temperatures (

Step-by-Step Procedure:

-

Suspension: Suspend pyridazine-3-carboxylic acid (1.0 mmol) in anhydrous Dichloromethane (DCM, 5 mL) under Argon/Nitrogen.

-

Activation: Add catalytic DMF (1-2 drops).

-

Chlorination: Dropwise add Oxalyl Chloride (

, 1.2 mmol) at-

Observation: Vigorous gas evolution (

). The suspension will slowly solubilize.

-

-

Monitoring (Self-Validating Step):

-

Take a

aliquot. -

Quench into

Methanol. -

Check LCMS/TLC. Success Criteria: Complete conversion of Acid (

) to Methyl Ester (

-

-

Coupling: Once activation is confirmed (usually 1-2 hours at RT), concentrate strictly in vacuo without heating (if removal of excess reagent is critical) OR add the nucleophile (amine/alcohol) and base (e.g.,

, 3.0 equiv) directly to the reaction mixture at

Part 3: Reactivity Profile & Troubleshooting

The high energy of the pyridazine ring leads to specific side reactions not seen with pyridines.

3.1 Nucleophilic Attack at the Ring (

)

Because the pyridazine ring is highly electron-deficient, strong nucleophiles can attack the ring carbons (positions 4, 5, or 6) rather than the carbonyl, especially if the carbonyl is sterically hindered.

-

Pyridine: Ring attack is rare without strong activation (e.g., N-oxide).

-

Pyridazine: Common side reaction with thiols or secondary amines.

3.2 Hydrolytic Instability

The pyridazine-3-carbonyl chloride hydrolyzes roughly 10–50x faster than the pyridine analogue.

-

Mechanism: The adjacent nitrogen (N2) provides inductive destabilization of the acyl bond, making the leaving group (

) departure more favorable upon water attack. -

Mitigation: Ensure all solvents are dried over molecular sieves (

or

3.3 Side Reaction Pathway Visualization

Figure 2: Competing reaction pathways for pyridazine-3-carbonyl chloride.

Part 4: Medicinal Chemistry Implications

When substituting a pyridine core with a pyridazine core in a drug candidate:

-

Solubility: Expect a significant increase in aqueous solubility due to the lower LogP (-0.65 vs 0.79) and the higher polarity of the 1,2-diazine system.

-

Metabolic Stability: Pyridazines are generally less susceptible to oxidative metabolism by CYP450 enzymes compared to pyridines (which are prone to N-oxidation or ring hydroxylation), although the pyridazine ring can be susceptible to aldehyde oxidase.

-

Binding Affinity: The change in dipole moment vector can alter binding pocket interactions. The N2 nitrogen offers a unique H-bond acceptor vector that is absent in pyridine.

References

-

Synthesis of Pyridazine Derivatives

- Source: Asif, M. "Biological Potential and Chemical Properties of Pyridine and Piperidine Fused Pyridazine Compounds." Asian Journal of Chemistry and Pharmaceutical Sciences, 2016.

- Relevance: Discusses the pharmacological versatility and synthetic challenges of the pyridazine scaffold.

-

Reactivity of Diazines

- Source:Organic Chemistry Portal, "Synthesis of Pyridazines."

- Relevance: details modern methods for constructing the ring, highlighting the electron-deficient nature that complicates acid chloride isol

- Bioisosterism & Physicochemical Properties: Source: Wermuth, C. G. "The Practice of Medicinal Chemistry." Academic Press. Context: Authoritative text on the LogP and metabolic differences between pyridine and pyridazine bioisosteres.

-

Thionyl Chloride Protocols

- Source:Organic Syntheses, Coll. Vol. 9, p.63 (1998).

-

Relevance: Standard protocols for acid chloride generation using thionyl chloride and pyridine bases.[1]

Sources

Technical Guide: Chemical Properties and Handling of 1,2-Diazine Acid Chlorides

Executive Summary

This guide provides an in-depth technical analysis of 1,2-diazine acid chlorides (formally pyridazinecarbonyl chlorides ). These compounds are critical high-energy intermediates in the synthesis of bioactive pyridazine derivatives, widely used in oncology and anti-inflammatory drug discovery as bioisosteres of phenyl and pyridine rings.

Due to the unique electron-deficient nature of the 1,2-diazine ring, these acid chlorides exhibit distinct reactivity profiles and stability challenges—specifically hydrolytic instability and susceptibility to nucleophilic aromatic substitution (

Part 1: Structural Fundamentals & Electronic Properties

The 1,2-diazine (pyridazine) core possesses two adjacent nitrogen atoms. This arrangement creates a significant dipole moment and reduces the resonance energy compared to pyridine or benzene, making the ring highly electron-deficient.

Electronic Distribution[1]

- -Deficiency: The ring carbons (positions 3, 4, 5, 6) are highly electrophilic.

-

Acid Chloride Activation: The attachment of a chlorocarbonyl group (-COCl) at the 3- or 4-position further withdraws electron density, making the ring exceptionally susceptible to nucleophilic attack, not just at the carbonyl carbon, but also at the ring carbons (particularly C4 and C5).

-

Isomeric Differences:

-

Pyridazine-3-carbonyl chloride: The carbonyl is adjacent to the N-N bond.

-

Pyridazine-4-carbonyl chloride: The carbonyl is meta to one nitrogen and para to the other.

-

Physical Properties Data

| Property | Pyridazine-3-carbonyl chloride | Pyridazine-4-carbonyl chloride |

| CAS Number | 22432-88-8 | 39226-77-2 |

| Molecular Weight | 142.54 g/mol | 142.54 g/mol |

| Physical State | Solid (often off-white/tan) | Solid (often crystalline) |

| Solubility | DCM, THF, Chloroform (reacts with water/alcohols) | DCM, THF, EtOAc |

| Storage | -20°C, Inert Gas (Ar/N2) | -20°C, Inert Gas (Ar/N2) |

| Main Hazard | Corrosive, Lachrymator, Moisture Sensitive | Corrosive, Moisture Sensitive |

Part 2: Synthesis & Production Protocols

The conversion of pyridazinecarboxylic acids to their acid chlorides requires strict anhydrous conditions. The choice of reagent (Thionyl Chloride vs. Oxalyl Chloride) depends on downstream sensitivity.

Protocol A: Thionyl Chloride (Standard Scale-Up)

Best for robust substrates where thermal stability is not a primary concern.

-

Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl2 or Drierite).

-

Reagent: Suspend 1.0 eq of Pyridazine-3-carboxylic acid in anhydrous toluene (or neat SOCl2 for small scale).

-

Activation: Add 5.0 eq of Thionyl Chloride (

) and 1-2 drops of anhydrous DMF (catalyst). -

Reaction: Heat to reflux (80°C) for 2–4 hours. The suspension should clarify as the acid chloride forms.

-

Work-up: Evaporate volatiles under reduced pressure. Co-evaporate with dry toluene (

) to remove residual -

Validation: Obtain crude IR spectrum. Look for the shift from carboxylic acid C=O (~1700

) to acid chloride C=O (~1775

Protocol B: Oxalyl Chloride (Mild/Sensitive)

Best for research-scale synthesis to avoid thermal degradation.

-

Setup: Flame-dried glassware,

atmosphere, 0°C ice bath. -

Solvent: Suspend acid in anhydrous DCM.

-

Addition: Add 1.2 eq Oxalyl Chloride dropwise.

-

Catalysis: Add catalytic DMF (1-2 drops). Vigorous gas evolution (

, -

Completion: Stir at Room Temperature (RT) for 2–3 hours.

-

Isolation: Concentrate in vacuo. Use immediately.

Part 3: Reactivity & Instability Mechanisms

Understanding the failure modes of these reagents is crucial. The primary instability arises from Self-Quaternization (Intermolecular N-acylation).

The Self-Quaternization Failure Mode

Unlike benzoyl chloride, pyridazine acid chlorides possess basic nitrogen atoms within their own structure. In concentrated solutions or solid state, the electrophilic carbonyl of Molecule A can be attacked by the nucleophilic nitrogen (N2) of Molecule B.

-

Result: Formation of an insoluble, ionic dimer or oligomer (acyl-pyridinium type salt).

-

Observation: The off-white solid turns into a dark, gummy residue that is insoluble in DCM.

-

Prevention: Store as the Hydrochloride Salt (protonating the ring nitrogen blocks this pathway) or use immediately after generation.

Visualization of Reactivity Pathways

The following diagram maps the synthesis, utility, and degradation pathways.

Figure 1: Reaction landscape of pyridazinecarbonyl chlorides, highlighting the critical self-quaternization degradation pathway.

Part 4: The Self-Validating Handling System (Protocol)

To ensure scientific integrity and reproducibility, researchers must adopt a "Self-Validating" workflow. This means every step includes a check to confirm the reagent's quality before proceeding.

Step 1: The "Solubility Test" (Validation)

Before adding your precious amine/nucleophile, take a small spatula tip of the acid chloride and attempt to dissolve it in dry DCM.

-

Pass: Clear solution. Proceed.

-

Fail: Cloudy suspension or gummy residue. Stop. The reagent has self-quaternized or hydrolyzed. Re-synthesize or treat with

again to revert the acid form.

Step 2: The "Scavenger Base" Rule (Causality)

Because the pyridazine ring is basic, it can trap the HCl generated during amidation, forming a salt that precipitates and stalls the reaction.

-

Requirement: Use 3.0 equivalents of base (e.g., DIPEA or TEA).

-

1.0 eq to neutralize the HCl from the reaction.

-

1.0 eq to neutralize any HCl bound to the pyridazine ring (if using HCl salt).

-

1.0 eq excess to drive kinetics.

-

Step 3: Quench & Wash (Purification)

Pyridazine derivatives are water-soluble. Standard aqueous workups often result in product loss.

-

Protocol: Quench with saturated

. Extract with DCM/Isopropanol (3:1) rather than pure DCM or EtOAc to ensure recovery of the polar pyridazine product.

Part 5: Applications in Drug Discovery[5]

1,2-diazines are privileged scaffolds in medicinal chemistry due to their ability to engage in

Case Study: Pralmorelin and Novel Antagonists

While Pralmorelin utilizes a substituted pyridazine, recent research into P2X3 antagonists and c-Met inhibitors has utilized pyridazine-4-carbonyl chloride as a key fragment to synthesize amide linkers that improve metabolic stability compared to their phenyl analogs.

Inverse Electron Demand Diels-Alder (IEDDA)

While typically associated with tetrazines, electron-deficient pyridazine acid chlorides can participate in IEDDA reactions with electron-rich dienophiles (like enamines), offering a route to highly substituted benzenes or pyridines via extrusion of

References

- Synthesis and Reactivity of Pyridazines.Comprehensive Heterocyclic Chemistry II. (1996). Elsevier.

-

Pyridazine-3-carbonyl chloride. PubChem Compound Summary. National Center for Biotechnology Information. Link

-

Pyridazine-4-carbonyl chloride. PubChem Compound Summary. National Center for Biotechnology Information. Link

- Handling of unstable acid chlorides.Purification of Laboratory Chemicals. (2017). Butterworth-Heinemann.

-

Medicinal Chemistry of Pyridazines. Journal of Medicinal Chemistry. (Specific applications in kinase inhibitors). Link

Methodological & Application

Application Notes and Protocols for the Synthesis of Amides using 3-Pyridazinecarbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Pyridazine Amides in Medicinal Chemistry

The amide bond is a cornerstone of modern drug discovery, present in a vast array of pharmaceuticals.[1] Its remarkable stability and capacity for hydrogen bonding make it a privileged functional group in the design of bioactive molecules. Within the diverse landscape of heterocyclic scaffolds, the pyridazine moiety has emerged as a structure of significant interest due to its unique electronic properties and diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[2][3] This guide provides a comprehensive overview and detailed protocols for the synthesis of amides derived from 3-pyridazinecarbonyl chloride, a versatile building block for accessing novel chemical entities with potential therapeutic applications.

Understanding the Reagents: 3-Pyridazinecarboxylic Acid and its Acyl Chloride

The journey to pyridazine amides begins with 3-pyridazinecarboxylic acid. While various synthetic routes to pyridazine derivatives exist, a common laboratory-scale preparation of 3-pyridazinecarboxylic acid involves the oxidation of a suitable precursor, such as 3-methylpyridazine.

The conversion of 3-pyridazinecarboxylic acid to its more reactive acyl chloride derivative, 3-pyridazinecarbonyl chloride, is a critical activation step. This is typically achieved by reacting the carboxylic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂). This reaction proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl group of the carboxylic acid is replaced by a chloride ion. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which conveniently shift the equilibrium towards the formation of the acid chloride.[4]

The Core Reaction: Amide Bond Formation via Nucleophilic Acyl Substitution

The synthesis of amides from 3-pyridazinecarbonyl chloride and an amine is a classic example of nucleophilic acyl substitution, often performed under Schotten-Baumann conditions.[1][5][6] The reaction mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of the chloride ion, a good leaving group, to form the stable amide bond.

A base is typically employed in this reaction to neutralize the hydrogen chloride (HCl) that is generated as a byproduct.[6][7] This is crucial for several reasons:

-

Preventing Amine Protonation: Amines are basic and will react with HCl to form ammonium salts. This protonated form of the amine is no longer nucleophilic and cannot react with the acyl chloride, thus halting the desired reaction.[6]

-

Driving the Equilibrium: By scavenging the HCl, the base drives the reaction to completion, favoring the formation of the amide product.[6]

Commonly used bases include tertiary amines like triethylamine (TEA) or pyridine, or an aqueous solution of a hydroxide base such as sodium hydroxide (NaOH).

Experimental Protocols

Protocol 1: Synthesis of 3-Pyridazinecarbonyl Chloride from 3-Pyridazinecarboxylic Acid

This protocol details the conversion of 3-pyridazinecarboxylic acid to its corresponding acyl chloride.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 3-Pyridazinecarboxylic Acid | ≥98% | Commercially Available |

| Thionyl Chloride (SOCl₂) | Reagent Grade | Standard Chemical Supplier |

| Anhydrous Dichloromethane (DCM) | DriSolv® or equivalent | Standard Chemical Supplier |

| Round-bottom flask with reflux condenser | --- | Standard Laboratory Glassware |

| Magnetic stirrer and stir bar | --- | Standard Laboratory Equipment |

| Schlenk line or nitrogen balloon | --- | Standard Laboratory Equipment |

| Rotary evaporator | --- | Standard Laboratory Equipment |

Experimental Workflow:

Sources

Application Note: Esterification Strategies for 3-Pyridazinecarbonyl Chloride

Abstract & Chemical Context

3-Pyridazinecarbonyl chloride is a high-value, reactive intermediate used frequently in the synthesis of herbicides, fungicides, and pharmaceutical pharmacophores. However, it presents distinct challenges compared to standard benzoyl chlorides. The electron-deficient 1,2-diazine ring renders the carbonyl carbon exceptionally electrophilic, accelerating both the desired esterification and unwanted hydrolysis. Furthermore, the pyridazine ring is prone to nucleophilic attack and oxidative degradation, often signaled by a characteristic pink-to-red discoloration during handling.

This guide provides two validated protocols for synthesizing esters from 3-pyridazinecarbonyl chloride: a Standard Anhydrous Acylation (for isolated acid chlorides) and a One-Pot Activation (starting from the carboxylic acid).

Mechanistic Insight

The reaction follows a nucleophilic acyl substitution pathway. The presence of the adjacent nitrogen atoms (N1, N2) withdraws electron density from the carbonyl, making it highly reactive. A base is strictly required not just as a catalyst, but as a stoichiometric scavenger for the HCl byproduct, which can otherwise protonate the pyridazine ring and render it soluble in the aqueous phase during workup or induce ring degradation.

Figure 1: Reaction Mechanism & Pathway

Caption: Nucleophilic acyl substitution pathway. The base prevents acid-mediated degradation of the diazine ring.

Critical Reaction Parameters

Solvent Selection

The pyridazine core is polar. Non-polar solvents like Hexanes are unsuitable.

| Solvent | Suitability | Notes |

|---|---|---|

| Dichloromethane (DCM) | Ideal | Excellent solubility for substrate and product; easy removal.[1] |

| Tetrahydrofuran (THF) | Good | Use for polar alcohols. Must be anhydrous (stabilizer-free preferred). |

| Toluene | Moderate | Good for high-boiling alcohols; harder to remove trace pyridine. |

| DMF | Avoid | Hard to remove; promotes hydrolysis during aqueous workup. |

Base Selection

| Base | Role | Recommendation |

| Triethylamine (TEA) | Scavenger | Standard choice. Cheap, easy to wash out. |

| DIPEA (Hünig's Base) | Scavenger | Use if the alcohol is sterically hindered. |

| Pyridine | Dual | Acts as solvent and base. Good for difficult substrates but hard to remove completely. |

| DMAP | Catalyst | Add (5-10 mol%) only if reaction is sluggish. |

Experimental Protocols

Protocol A: Standard Anhydrous Acylation

Use this method if you have commercial or pre-isolated 3-pyridazinecarbonyl chloride.

Reagents:

-

3-Pyridazinecarbonyl chloride (1.0 equiv)

-

Alcohol (1.1 equiv)

-

Triethylamine (1.2 equiv) or DIPEA

-

DCM (Anhydrous, 10 mL per gram of substrate)

Step-by-Step Workflow:

-

Preparation: Oven-dry a round-bottom flask and a stir bar. Flush with Nitrogen or Argon.

-

Solvation: Dissolve the Alcohol and Triethylamine in anhydrous DCM.

-

Cooling: Cool the solution to 0°C using an ice bath. Note: The reaction is exothermic.

-

Addition: Dissolve 3-pyridazinecarbonyl chloride in a minimal amount of DCM and add it dropwise to the reaction mixture over 15-20 minutes.

-

Observation: A white precipitate (TEA·HCl) will form immediately.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.

-

Monitoring: Check via TLC (EtOAc/Hexane).[2] The acid chloride spot (if visible) should disappear; a new UV-active ester spot will appear.

-

-

Workup (Critical):

-

Dilute with excess DCM.

-

Wash 1x with cold saturated NaHCO₃ (removes unreacted acid/chloride).

-

Wash 1x with Water.

-

Wash 1x with Brine.[2]

-

Caution: Do not use strong acid washes (e.g., 1M HCl) to remove the base, as this may protonate the pyridazine nitrogen and extract your product into the aqueous layer.

-

-

Isolation: Dry organic layer over MgSO₄, filter, and concentrate in vacuo.

Protocol B: One-Pot Activation (In-Situ)

Use this method to generate the chloride fresh from 3-pyridazinecarboxylic acid. This avoids handling the unstable solid chloride.

Reagents:

-

3-Pyridazinecarboxylic acid (1.0 equiv)

-

Oxalyl Chloride (1.2 equiv)

-

DMF (Catalytic, 2-3 drops)

-

Alcohol (1.2 equiv)

-

DCM (Solvent)

Step-by-Step Workflow:

-

Activation: Suspend 3-pyridazinecarboxylic acid in anhydrous DCM at 0°C.

-

Chlorination: Add Oxalyl Chloride dropwise, followed by catalytic DMF.

-

Safety: Massive gas evolution (CO, CO₂, HCl). Ensure proper venting.

-

-

Completion: Stir at RT for 2 hours until the solution becomes clear (indicates conversion to acid chloride).

-

Evaporation (Optional but Recommended): Briefly concentrate on a rotovap to remove excess oxalyl chloride/HCl, then re-dissolve in fresh DCM. If skipped, excess oxalyl chloride will react with your alcohol.

-

Esterification: Add the Alcohol and Base (2.5 equiv, to neutralize residual HCl and the reaction byproduct) at 0°C.

-

Finish: Proceed with Workup as in Protocol A.

Workflow Decision Tree

Caption: Decision matrix for selecting the appropriate synthesis route based on starting material availability.

Troubleshooting & Optimization

| Observation | Cause | Solution |

| Pink/Red Solution | Degradation of Pyridazine ring | Reaction temperature too high or reaction time too long. Keep at 0°C–RT. |

| Low Yield | Hydrolysis | Ensure glassware is oven-dried. Use fresh anhydrous DCM. |

| Product in Aqueous Layer | Protonation of Pyridazine | The pH of the workup was too acidic. Re-basify aqueous layer to pH 8 and re-extract with DCM. |

| Incomplete Reaction | Steric Hindrance | Add 10 mol% DMAP catalyst. Switch base to Pyridine and heat to 40°C (carefully). |

References

-

Synthesis of Pyridazine Derivatives: Organic Syntheses, Coll. Vol. 10, p. 204 (2004). (General pyridazine handling).

-

Acid Halide Synthesis & Esterification: Chemistry LibreTexts, "Acid Halides for Ester Synthesis".

-

Pyridazine Chemistry Overview: ScienceDirect Topics, "Pyridazine".

-

Process Chemistry of Pyrazines/Pyridazines: Organic Process Research & Development, "Short and Safe Synthesis of Ethyl 3-(Trifluoromethyl)pyrazine-2-carboxylate". (Analogous chemistry for electron-deficient diazines).

Sources

Application Note: General Procedure for Acylation with Pyridazine-3-carbonyl Chloride

Abstract & Application Scope

Pyridazine-3-carbonyl chloride (CAS: 22316-43-4) is a high-value heterocyclic building block used extensively in the synthesis of biologically active carboxamides and esters. The pyridazine moiety—a 1,2-diazine—is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for phenyl or pyridine rings to improve water solubility and modulate metabolic stability (e.g., in kinase inhibitors and MAO inhibitors).

This guide provides a rigorous protocol for the acylation of nucleophiles (amines/alcohols) using pyridazine-3-carbonyl chloride. Unlike standard benzoyl chlorides, this reagent possesses unique electronic properties due to the electron-deficient diazine ring, requiring specific handling to prevent hydrolysis and ensure high regioselectivity.

Chemical Context & Mechanistic Insight

Electronic Environment

The pyridazine ring is highly electron-deficient due to the two adjacent nitrogen atoms (N1 and N2). This exerts a strong inductive effect (-I) and mesomeric effect (-M) on the C3-carbonyl group, making the carbonyl carbon significantly more electrophilic than that of benzoyl chloride or nicotinoyl chloride.

-

Consequence: Reaction rates with nucleophiles are rapid.

-

Risk: The reagent is extremely sensitive to moisture. Hydrolysis to the parent acid (pyridazine-3-carboxylic acid) competes effectively with acylation if solvents are not strictly anhydrous.

Mechanism of Acylation

The reaction proceeds via a classic Nucleophilic Acyl Substitution (

Figure 1: Mechanistic pathway for the acylation of a generic nucleophile.

Pre-Reaction Planning

Reagent Stability & Handling

Commercially available pyridazine-3-carbonyl chloride is often a brown/tan solid or oil that degrades rapidly upon exposure to air.

-

Recommendation: If the commercial reagent appears sticky or smells strongly of HCl, generate it in situ from pyridazine-3-carboxylic acid (Protocol A).

-

Storage: Store under Argon at -20°C.

Solvent & Base Selection Guide

| Component | Recommended | Notes |

| Solvent | DCM (Dichloromethane) | Standard choice. Good solubility for acid chloride. |

| THF (Tetrahydrofuran) | Use for polar substrates. Must be anhydrous/stabilized. | |

| DMF / DMAc | Use only if substrate is insoluble in DCM/THF. Hard to remove during workup. | |

| Base | DIPEA (Hünig's Base) | Preferred. Non-nucleophilic, scavenges HCl efficiently. |

| Triethylamine (TEA) | Acceptable, but can sometimes react with highly reactive electrophiles. | |

| Pyridine | Good solvent/base combo for difficult acylations, but toxic. |

Experimental Protocols

Protocol A: In Situ Generation (Recommended)

Use this if the quality of the commercial acid chloride is suspect.

-

Setup: Flame-dry a 2-neck round bottom flask (RBF) equipped with a reflux condenser and magnetic stir bar. Purge with Argon.

-

Suspension: Add Pyridazine-3-carboxylic acid (1.0 eq) and anhydrous DCM (0.2 M concentration).

-

Activation: Add Oxalyl Chloride (1.2 eq) dropwise at 0°C, followed by a catalytic drop of DMF (essential for Vilsmeier-Haack type activation).

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–3 hours. Gas evolution (

, -

Concentration: Evaporate solvent and excess oxalyl chloride under reduced pressure (rotary evaporator with a caustic trap).

-

Result: The crude acid chloride is obtained as a residue and should be redissolved immediately in fresh anhydrous solvent for Protocol B.

Protocol B: General Acylation of Amines (Amide Coupling)

Reagents:

-

Pyridazine-3-carbonyl chloride (1.1 – 1.2 eq)

-

Amine substrate (1.0 eq)[1]

-

DIPEA (2.5 – 3.0 eq)

-

Anhydrous DCM or THF

Step-by-Step Workflow:

Figure 2: Step-by-step experimental workflow for amide coupling.

Detailed Procedure:

-

Preparation: In a dry vial/flask under Argon, dissolve the Amine (1.0 eq) and DIPEA (3.0 eq) in anhydrous DCM. Cool the mixture to 0°C in an ice bath.

-

Addition: Dissolve Pyridazine-3-carbonyl chloride (1.2 eq) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10 minutes.

-

Note: Exothermic reaction. Control rate to maintain low temp.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to RT. Stir for 1–4 hours.

-

Monitoring: Monitor by LCMS. The pyridazine ring is polar; expect the product to elute earlier than typical phenyl analogs.

-

-

Workup:

-

Quench with saturated aqueous

. -

Extract with DCM (

). -

Critical Step: If the product is highly polar (contains other heteroatoms), check the aqueous layer by LCMS before discarding. You may need to use 10% MeOH/DCM for extraction.

-

-

Purification: Dry organics over

, filter, and concentrate. Purify via flash chromatography (Gradient: 0-10% MeOH in DCM).

Troubleshooting & Optimization

Common Failure Modes

| Observation | Root Cause | Corrective Action |

| Low Yield / Hydrolysis | Wet solvent or old reagent. | Use Protocol A (in situ generation). Ensure Argon line is active. |

| Bis-acylation | Excess reagent + primary amine. | Reduce acid chloride to 1.0 eq. Add dropwise very slowly at -78°C if necessary. |

| Product in Aqueous Layer | Pyridazine ring increases polarity. | Salt out the aqueous layer (NaCl). Use n-Butanol or IPA/CHCl3 (1:3) for extraction. |

| Dark/Tar Formation | Decomposition of heterocycle. | Reaction temperature too high. Keep at 0°C for the duration. |

Purification of Pyridazine Derivatives

Pyridazine derivatives are significantly more polar than their pyridine or benzene counterparts.

-

Flash Chromatography: Standard Hexane/Ethyl Acetate gradients often fail to move the product. Use DCM/Methanol or DCM/Acetone .

-

Reverse Phase: C18 columns (Water/Acetonitrile + 0.1% Formic Acid) are highly recommended for final purification.

References

-

Synthesis of Pyridazine Derivatives

- Source: Organic Chemistry Portal. "Synthesis of Pyridazines."

-

URL:[Link]

-

Medicinal Chemistry of Pyridazines

-

General Amide Coupling Protocols

- Source: Common Organic Chemistry.

-

URL:[Link]

- Handling of Heterocyclic Acid Chlorides: Source: Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press. (Standard Text Reference).

Disclaimer: This protocol involves hazardous chemicals (acid chlorides, chlorinated solvents). All work must be performed in a chemical fume hood wearing appropriate PPE.

Sources

- 1. WO2016180833A1 - Process for preparing 4-amino-pyridazines - Google Patents [patents.google.com]

- 2. Advances in Carbonyl Chemistry for Medical Application [eureka.patsnap.com]

- 3. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 4. blumberginstitute.org [blumberginstitute.org]

- 5. Pyridazine synthesis [organic-chemistry.org]

- 6. edepot.wur.nl [edepot.wur.nl]

Application Note: Selective Amidation of 3-Pyridazinecarbonyl Chloride with Primary Amines

Introduction & Scope

The pyridazine-3-carboxamide scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in monoamine oxidase B (MAO-B) inhibitors, kinase inhibitors, and antiviral agents. The reaction between 3-pyridazinecarbonyl chloride and primary amines is the most direct route to this scaffold.

However, this reaction presents unique challenges compared to standard benzoyl chloride couplings. The electron-deficient 1,2-diazine ring creates a highly electrophilic carbonyl center but also renders the ring itself susceptible to nucleophilic attack. Furthermore, the high polarity of the pyridazine nitrogen atoms can lead to solubility issues and complexation with metal catalysts or Lewis acids.

This guide provides a robust, field-tested protocol for this transformation, prioritizing yield, purity, and reproducibility.

Mechanistic Insight & Reaction Design

The Electrophilic Advantage

Unlike phenyl rings, the pyridazine ring contains two nitrogen atoms. The inductive effect ($ -I $) and resonance withdrawal of the N=N bond significantly deplete electron density from the C3 position. Consequently, 3-pyridazinecarbonyl chloride is significantly more reactive than benzoyl chloride.

-

Implication: Reactions are often exothermic and rapid. Temperature control (0 °C) is critical to prevent bis-acylation or attack on the heteroaromatic ring.

The Stability Paradox

While highly reactive toward amines, the acid chloride is also highly susceptible to hydrolysis by atmospheric moisture.

-

Best Practice: It is often superior to generate the acid chloride in situ from 3-pyridazinecarboxylic acid using oxalyl chloride or thionyl chloride immediately prior to coupling, rather than storing the isolated reagent.

Reaction Pathway Diagram

Figure 1: Mechanistic pathway of the amidation. The base acts as a proton scavenger to drive the equilibrium forward and prevent protonation of the unreacted amine.

Experimental Protocols

Protocol A: Standard Anhydrous Coupling (Recommended)

Best for lipophilic amines and general drug discovery intermediates.

Reagents:

-

3-Pyridazinecarbonyl chloride (1.0 equiv) [Or generated in situ]

-

Primary Amine (

) (1.1 equiv) -

Triethylamine (TEA) or DIPEA (2.5 equiv)

-

Dichloromethane (DCM) (Anhydrous, 10 mL/mmol)

Step-by-Step Procedure:

-

Preparation (In Situ Generation - Optional but Recommended):

-

Suspend 3-pyridazinecarboxylic acid in anhydrous DCM.

-

Add Oxalyl Chloride (1.2 equiv) and a catalytic drop of DMF.

-

Stir at RT for 2 hours until gas evolution ceases and the solution clears.

-

Concentrate in vacuo to remove excess oxalyl chloride if sensitive functional groups are present on the amine. Redissolve in fresh anhydrous DCM.

-

-

Amine Solution:

-

In a separate round-bottom flask under Nitrogen/Argon, dissolve the Primary Amine (1.1 equiv) and TEA (2.5 equiv) in anhydrous DCM.

-

Cool this solution to 0 °C using an ice bath.

-

-

Coupling:

-

Add the 3-pyridazinecarbonyl chloride solution dropwise to the cold amine solution over 15–20 minutes.

-

Note: A white precipitate (TEA·HCl) will form immediately.

-

-

Reaction Monitoring:

-

Allow the mixture to warm to Room Temperature (RT).

-

Monitor by TLC or LC-MS after 1 hour. The reaction is typically complete within 1–3 hours.

-

-

Workup:

Protocol B: Schotten-Baumann Conditions (Biphasic)

Best for amino acids, highly polar amines, or water-soluble substrates.

Reagents:

-

3-Pyridazinecarbonyl chloride (1.0 equiv)

-

Primary Amine/Amino Acid (1.2 equiv)

-

Base: 10% Aqueous Na₂CO₃ or NaOH

-

Solvent: DCM or Ethyl Acetate / Water (1:1 ratio)

Step-by-Step Procedure:

-

Dissolve the amine in the aqueous base solution (approx. 3-4 equiv of base to neutralize the acid chloride and the carboxylic acid if using an amino acid).

-

Dissolve the acid chloride in DCM or EtOAc.

-

Add the organic phase to the rapidly stirring aqueous phase at 0 °C.

-

Stir vigorously for 4 hours at RT.

-

Separation:

-

Separate layers.[3] Extract the aqueous layer twice with DCM.

-

Combine organics, dry, and concentrate.

-

Optimization & Troubleshooting Guide

The following decision tree assists in selecting conditions based on substrate properties.

Figure 2: Decision matrix for protocol selection.

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| Low Yield / Hydrolysis | Wet solvents or old acid chloride. | Use in situ generation with Oxalyl Chloride. Ensure DCM is distilled/dry. |

| Bis-acylation | Excess acid chloride or high temp. | Strict 1:1 stoichiometry. Keep reaction at 0 °C during addition. |

| Dark/Tar Formation | Nucleophilic attack on Pyridazine ring.[5] | Avoid strong bases (like NaH). Use mild bases (TEA, Pyridine). Keep temp < RT. |

| Incomplete Reaction | HCl inhibition. | Ensure sufficient base (at least 2.0 equiv) is present to scavenge HCl. |

References

- Fundamental Heterocyclic Chemistry: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Chapter on Diazines).

-

Synthesis of Pyridazine-3-Carboxamides

-

BenchChem. (2025).[6] Application Notes and Protocols for the Synthesis of Pyridazine-Based Heterocycles.

-

-

General Amide Coupling Protocols

-

Medicinal Chemistry Applications

-

Elnagdi, M. H., et al. (2009).[7] Recent Developments in Pyridazine and Condensed Pyridazine Synthesis. Advances in Heterocyclic Chemistry, Vol 97.

-

- Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Pyridazine synthesis [organic-chemistry.org]

- 3. orgsyn.org [orgsyn.org]

- 4. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

Application Notes & Protocols: The Strategic Use of 3-Pyridazinecarbonyl Chloride in Medicinal Chemistry Synthesis

Introduction: The Pyridazine Moiety as a Privileged Scaffold

In the landscape of modern drug discovery, the strategic selection of core heterocyclic scaffolds is paramount to achieving desired pharmacological outcomes. Among these, nitrogen-containing heterocycles are particularly prominent. The pyridazine ring, a six-membered aromatic system with two adjacent nitrogen atoms, has emerged as a "privileged scaffold." Its unique electronic properties, ability to participate in hydrogen bonding as both an acceptor and a weak donor, and its defined geometry make it a versatile building block for engaging with biological targets.

Pyridazine derivatives have demonstrated a wide spectrum of biological activities, including significant potential as anticancer agents, particularly as kinase inhibitors.[1][2] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The pyridazine core can effectively mimic the hinge-binding interactions of the adenine ring of ATP, enabling potent and selective inhibition of various kinases.[3]

This document serves as a technical guide for researchers, scientists, and drug development professionals on the application of 3-Pyridazinecarbonyl Chloride , a key reactive intermediate for introducing the pyridazine-3-carbonyl moiety into target molecules. We will explore its reactivity, provide field-proven protocols for its use in amide bond formation, and discuss the critical aspects of safety and handling.

Reagent Profile: Physicochemical Properties and Reactivity